molecular formula C13H11N3 B182951 4-(1H-Benzimidazol-2-yl)aniline CAS No. 2963-77-1

4-(1H-Benzimidazol-2-yl)aniline

Cat. No. B182951
CAS RN: 2963-77-1
M. Wt: 209.25 g/mol
InChI Key: VQFBXSRZSUJGOF-UHFFFAOYSA-N
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Patent
US05633388

Procedure details

This intermediate was prepared according to the procedure given in E. Acalade et al., J. Org. Chem. 52:5009-15 (1987). A mixture of 3.21 g (0.0247 moles) of O-phenylenediamine, 3.93 g (0.0287 moles) of 4-aminobenzoic acid and 42 g of polyphosphoric acid was heated to 195° C. for 5 hours. After cooling to room temperature, the reaction mixture was diluted with 180 mL of water and basified to pH 8 with solid potassium carbonate. The resulting precipitate was collected, washed with water and dried to give 4.56 g of product.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].[NH2:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=O)=[CH:16][CH:15]=1>O.C(=O)([O-])[O-].[K+].[K+]>[NH2:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]2[NH:9][C:6]3[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=3[N:10]=2)=[CH:16][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Name
Quantity
3.93 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
polyphosphoric acid
Quantity
42 g
Type
reactant
Smiles
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate was prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.56 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.